4-Fluoro-3-(trifluoromethyl)benzoyl chloride chemical properties
4-Fluoro-3-(trifluoromethyl)benzoyl chloride chemical properties
An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride: Properties, Synthesis, and Applications
Introduction: A Keystone Fluorinated Building Block
4-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS No. 67515-56-4) is a highly functionalized aromatic acyl chloride that has emerged as a strategic building block in modern organic synthesis.[1] Its structure, featuring a reactive benzoyl chloride moiety substituted with both a fluorine atom and a trifluoromethyl (CF₃) group, makes it an exceptionally valuable intermediate. These fluorinated substituents are not mere decorations; they impart profound and often desirable changes to the electronic and physical properties of target molecules.
The incorporation of fluorine and trifluoromethyl groups can dramatically improve the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a staple in pharmaceutical research and development.[1][2] In the agrochemical sector, these same properties contribute to the creation of herbicides, insecticides, and fungicides with enhanced potency and improved environmental profiles.[1][3] Furthermore, its utility extends to material science, where it serves as a monomer or precursor for advanced polymers and coatings with superior thermal and chemical resistance.[3]
This guide offers a comprehensive overview of 4-fluoro-3-(trifluoromethyl)benzoyl chloride for researchers, chemists, and drug development professionals. It details the compound's core chemical properties, provides a validated synthetic protocol, explores its reactivity, and highlights its critical applications, grounding all technical claims in authoritative sources.
Physicochemical and Spectroscopic Properties
4-Fluoro-3-(trifluoromethyl)benzoyl chloride is a colorless to light yellow liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 67515-56-4 | [3][4][5] |
| Molecular Formula | C₈H₃ClF₄O | [4][6] |
| Molecular Weight | 226.56 g/mol | [3][4][6] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Density | ~1.5 g/mL at 25 °C | [3][7] |
| Boiling Point | 90 °C at 6 mmHg | [3] |
| Refractive Index | n20/D ~1.47 | [3] |
| Purity | Typically ≥98% (by GC) | [3] |
| Synonyms | α,α,α,4-Tetrafluoro-m-toluoyl chloride | [3] |
Spectroscopic Data: Spectroscopic analysis is crucial for structure verification and purity assessment.
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Infrared (IR) Spectroscopy: The IR spectrum prominently features a strong absorption band around 1770-1800 cm⁻¹, characteristic of the C=O stretch in an acyl chloride. Additional strong bands corresponding to C-F and C-Cl stretches are also present.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the substitution pattern on the aromatic ring and the integrity of the trifluoromethyl group.
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Mass Spectrometry (MS): Provides confirmation of the molecular weight and characteristic fragmentation patterns.
Synthesis and Purification
The most direct and common laboratory-scale synthesis of 4-fluoro-3-(trifluoromethyl)benzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 4-fluoro-3-(trifluoromethyl)benzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective chlorinating agent for this transformation.
Synthetic Workflow Diagram
The following diagram illustrates the straightforward conversion of the carboxylic acid to the target acyl chloride.
Caption: Synthetic pathway from carboxylic acid to acyl chloride.
Step-by-Step Experimental Protocol
Disclaimer: This protocol must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Reagents and Equipment:
-
4-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF, catalytic amount, ~1-2 drops)
-
Round-bottom flask equipped with a magnetic stir bar
-
Reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas)
-
Heating mantle
-
Short-path distillation apparatus for purification
Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-fluoro-3-(trifluoromethyl)benzoic acid and a magnetic stir bar.
-
Addition of Reagents: Add a catalytic amount of DMF. Slowly add thionyl chloride dropwise to the flask at room temperature.
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Causality Insight: The reaction is exothermic and generates gaseous HCl and SO₂. Slow addition is critical for controlling the reaction rate and effervescence. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.
-
-
Reaction Execution: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80 °C). Maintain reflux for 2-4 hours, or until the evolution of gas ceases, indicating the reaction is complete.
-
Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purification: The crude 4-fluoro-3-(trifluoromethyl)benzoyl chloride is then purified by fractional distillation under reduced pressure (vacuum distillation).[3] This step is crucial to remove non-volatile impurities.
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Product Characterization: The final product's identity and purity should be confirmed using analytical techniques such as GC-MS, ¹H NMR, and FTIR spectroscopy.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 4-fluoro-3-(trifluoromethyl)benzoyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. The strong electron-withdrawing effects of both the ortho-trifluoromethyl group and the para-fluoro group further enhance this electrophilicity, making it a potent acylating agent.
Core Reactivity Diagram
Caption: Common nucleophilic acyl substitution reactions.
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Amide Formation: This is one of the most critical reactions in drug development. The compound reacts readily with primary and secondary amines to form stable amide bonds, serving as a linchpin in the assembly of complex pharmaceutical scaffolds.
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Esterification: Reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct, yields the corresponding esters.
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Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), it can acylate electron-rich aromatic rings to form aryl ketones, a key C-C bond-forming reaction.
Applications in Research and Industry
The unique combination of reactivity and fluorination makes this compound a high-value intermediate across several industries.
Application Workflow
Caption: From chemical intermediate to industrial applications.
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Pharmaceutical Drug Development: This compound is a key synthon for a wide range of APIs.[1] The trifluoromethyl group is often used to block metabolic oxidation sites or to increase the acidity of nearby protons, while the fluorine atom can modulate pKa and improve binding interactions with biological targets.[2][3] It is particularly valuable in the development of anti-inflammatory and anti-cancer agents.[3]
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Agrochemical Synthesis: In agrochemicals, the introduction of CF₃ and F groups can lead to products with higher efficacy, allowing for lower application rates.[1][9] This contributes to the development of more potent and environmentally considerate crop protection solutions.
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Material Science: The stability and reactivity of 4-fluoro-3-(trifluoromethyl)benzoyl chloride allow for its use in creating advanced materials.[3] Fluorinated polymers often exhibit low surface energy, high thermal stability, and excellent resistance to chemical degradation, making them suitable for specialized coatings and high-performance plastics.
Safety, Handling, and Storage
Due to its corrosive and reactive nature, strict safety protocols are mandatory when handling 4-fluoro-3-(trifluoromethyl)benzoyl chloride.
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source(s) |
| GHS05 | H314: Causes severe skin burns and eye damage. | [4][10] |
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Signal Word: Danger[4]
Handling and Storage Protocols
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Handling: Always handle inside a certified chemical fume hood.[11] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and full-face protection (goggles and face shield).[4] Keep away from water and moisture, as it reacts to release corrosive HCl gas.[10][12] Eyewash stations and safety showers must be readily accessible.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[3][13] To prevent hydrolysis from atmospheric moisture, it is best stored under an inert atmosphere (e.g., nitrogen or argon).[13] Keep away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[10]
-
Spills and Disposal: In case of a spill, absorb with a dry, inert material (e.g., sand or vermiculite) and collect for disposal. Do not use water.[11] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Fluoro-3-(trifluoromethyl)benzoyl chloride is far more than a simple chemical intermediate; it is a powerful tool for molecular design. Its carefully arranged functional groups provide a gateway to novel molecules with enhanced properties, driving innovation across pharmaceuticals, agrochemicals, and material science. A thorough understanding of its properties, reactivity, and handling requirements is essential for any scientist looking to leverage its synthetic potential safely and effectively.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation. [Link]
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Watson International. 2-fluoro-5-iodobenzonitrile cas 351003-36-6. [Link]
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ChemBK. 3-fluoro-4-(trifluoromethyl)benzoyl chloride. [Link]
- Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.
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CBNumber. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE - Safety Data Sheet. [Link]
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SpectraBase. 4-Fluoro-3-(trifluoromethyl)benzoyl chloride - Optional[FTIR] - Spectrum. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 4-(Trifluoromethylthio)benzoyl Chloride. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. [Link]
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PubChem. 4-(Trifluoromethyl)benzoyl chloride. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for NMR Spectroscopy. [Link]
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NIST WebBook. 4-(Trifluoromethyl)benzoyl chloride. [Link]
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Oakwood Chemical. 4-(Trifluoromethyl)benzoyl chloride. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity Intermediates: A Guide to 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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